molecular formula C9H11ClN4 B2917626 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride CAS No. 1197230-79-7

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B2917626
CAS No.: 1197230-79-7
M. Wt: 210.67
InChI Key: RBFADPCFGGSODE-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a compound that features a pyridine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

It is known that imidazole compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound .

Cellular Effects

Some imidazole compounds have been shown to have antiproliferative activities against certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of imidazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of imidazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

It is known that imidazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazole compounds can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the condensation of 2-methylimidazole with a suitable pyridine derivative. One common method includes the reaction of 2-methylimidazole with 3-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
  • 2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
  • Imidazo[1,2-a]pyridine analogues

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is unique due to the specific substitution pattern on the pyridine and imidazole rings. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFADPCFGGSODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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